

3,4-Dichloro-5-fluoroaniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichloro-5-fluoroaniline

Cat. No.: B2415732

[Get Quote](#)

An In-Depth Technical Guide to 3,5-Dichloro-4-fluoroaniline

Introduction

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-fluoroaniline (CAS No. 2729-34-2), a halogenated aromatic amine of significant interest to researchers, scientists, and professionals in drug development. While the initial topic specified "**3,4-Dichloro-5-fluoroaniline**," a thorough review of chemical literature and databases indicates that 3,5-Dichloro-4-fluoroaniline is the well-documented and commercially available isomer with this specific combination of atoms. This guide will therefore focus on this compound, elucidating its core physicochemical properties, synthesis, and applications.

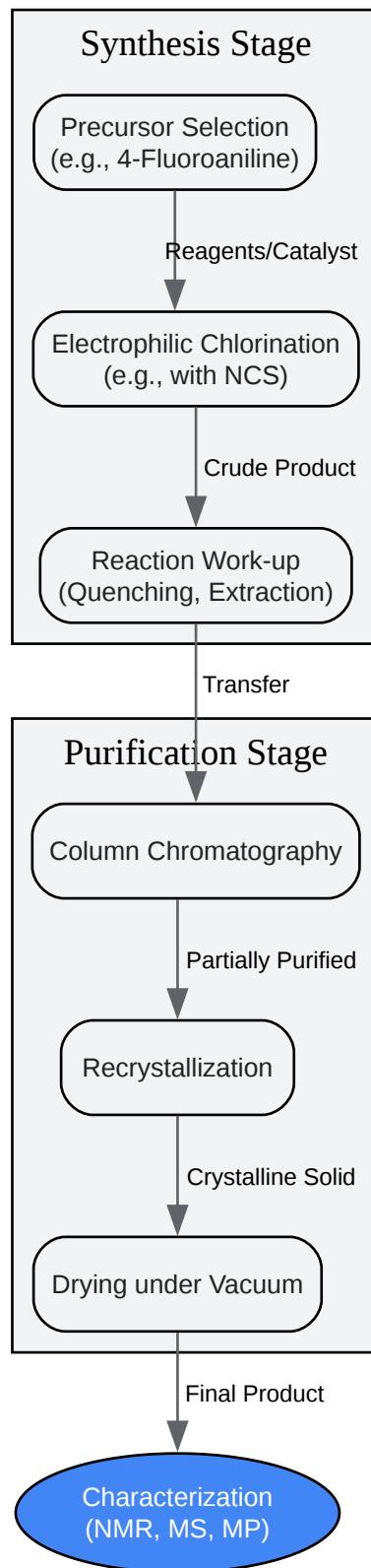
The strategic placement of two chlorine atoms and a highly electronegative fluorine atom on the aniline scaffold imparts unique electronic properties and metabolic stability. These characteristics make it a valuable and versatile building block in medicinal chemistry and materials science. The incorporation of fluorine, in particular, is a widely recognized strategy in modern drug design to modulate key pharmacological parameters such as lipophilicity, metabolic stability, and binding affinity.^{[1][2]} This guide serves as a foundational resource, consolidating critical data and methodologies to support its effective utilization in research and development.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in synthetic chemistry, from designing reaction conditions to developing purification strategies. 3,5-Dichloro-4-fluoroaniline is a solid at room temperature.

Table 1: Summary of Physicochemical Data

Property	Value	Reference(s)
IUPAC Name	3,5-dichloro-4-fluoroaniline	
CAS Number	2729-34-2	[3][4][5][6]
Molecular Formula	C ₆ H ₄ Cl ₂ FN	[5][6][7]
Molecular Weight	180.01 g/mol	[4][5][6]
Appearance	Solid	[4]
Melting Point	102 °C	[4]
Purity	Typically ≥98%	[4]
InChI Key	NKTZSKQMAITPBQ- UHFFFAOYSA-N	


Synthesis and Chemical Reactivity

Halogenated anilines are crucial intermediates in organic synthesis. The synthesis of specifically substituted anilines often involves multi-step processes, including nitration, reduction, and halogenation.

Generalized Synthetic Pathway

The synthesis of polysubstituted anilines like 3,5-Dichloro-4-fluoroaniline typically begins with a less complex, commercially available starting material. A common strategy involves the selective halogenation of a suitable precursor. For instance, the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline has been achieved through the selective bromination of 3,5-difluoro-4-iodoaniline using N-bromosuccinimide (NBS).^[8] A similar strategic approach, involving electrophilic chlorination of a fluorinated aniline precursor, represents a plausible route to 3,5-Dichloro-4-fluoroaniline.

The diagram below illustrates a conceptual workflow for the synthesis and purification of a halogenated aniline.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for synthesis and purification.

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks for a vast array of complex molecules, particularly active pharmaceutical ingredients (APIs).^[9] The specific substitution pattern of 3,5-Dichloro-4-fluoroaniline makes it an attractive starting material for medicinal chemistry programs.

- **Scaffold for API Synthesis:** Aniline derivatives are precursors to many classes of drugs. For example, 3-Chloro-4-fluoroaniline is a critical intermediate in the synthesis of the anticancer drug Gefitinib and the dual tyrosine kinase inhibitor Lapatinib.^{[10][11]} The presence of chlorine and fluorine atoms in 3,5-Dichloro-4-fluoroaniline provides multiple reaction sites for further functionalization, such as through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.^[9]
- **Role of Fluorine in Drug Design:** The introduction of fluorine into a drug candidate can profoundly enhance its pharmacological profile. Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize bioavailability.^{[1][2]} As a fluorine-containing building block, 3,5-Dichloro-4-fluoroaniline enables the integration of these benefits into novel therapeutic agents.^[12]

Safety, Handling, and Storage

As a chemical intermediate, 3,5-Dichloro-4-fluoroaniline requires careful handling in a controlled laboratory environment. The following information is synthesized from available safety data sheets.

Table 2: Hazard Identification and Precautionary Measures

Category	Information	Reference(s)
GHS Hazard Statements	Harmful if swallowed (H301/H302), Harmful in contact with skin (H311), Harmful if inhaled (H331), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause an allergic skin reaction (H317).	[4]
Prevention (P-Statements)	P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.	[13]
Response (P-Statements)	P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[13][14]
Storage	Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed.	[14]

Disposal

Dispose of contents/container to an approved waste disposal plant.

Note: This summary is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the material.

Experimental Protocols & Characterization

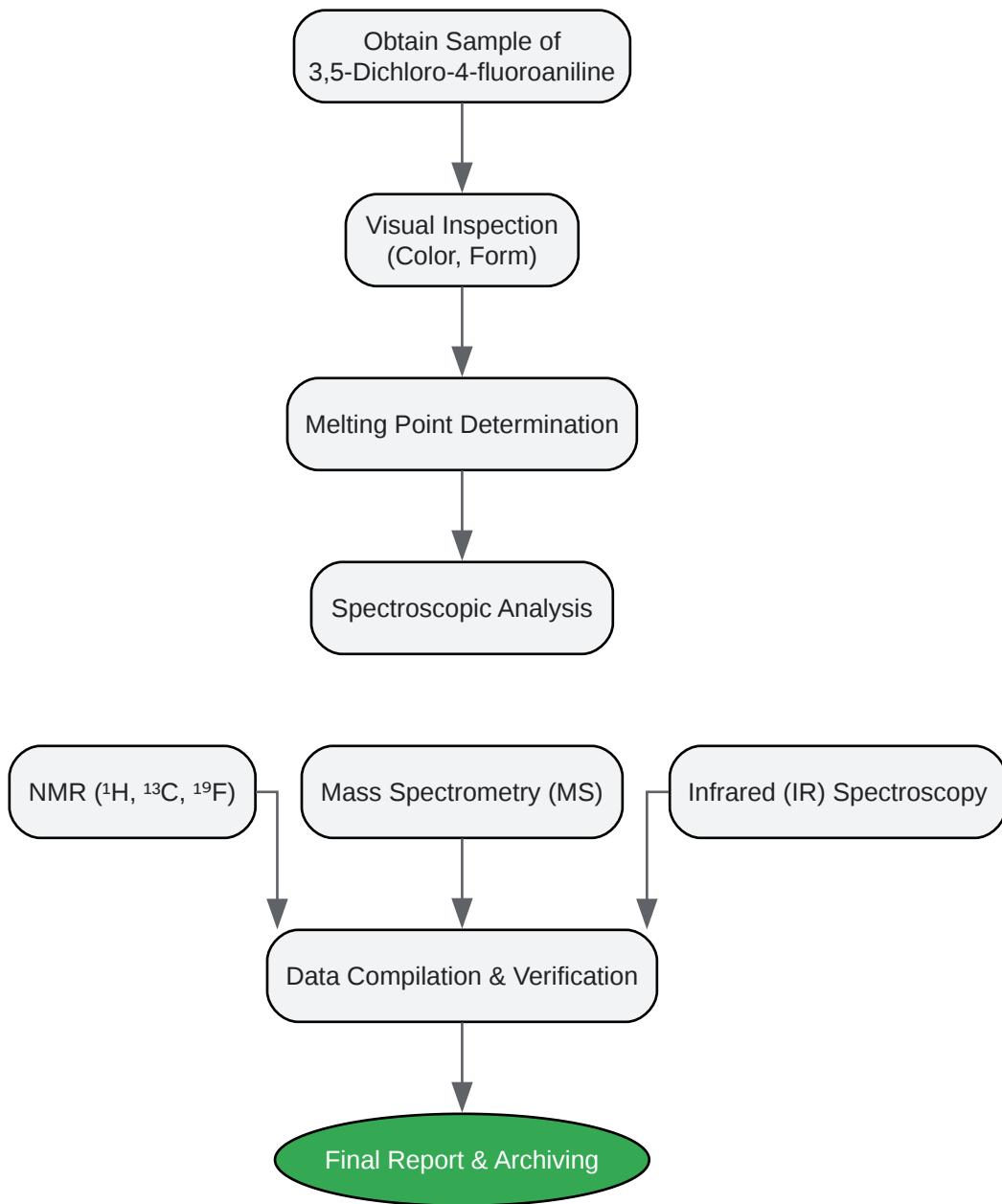
The verification of a compound's identity and purity is paramount. The following sections provide generalized protocols for the characterization of 3,5-Dichloro-4-fluoroaniline.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Spatula


Procedure:

- **Sample Preparation:** Ensure the 3,5-Dichloro-4-fluoroaniline sample is a fine, dry powder.
- **Loading:** Tap the open end of a capillary tube into the powder to collect a small amount (2-3 mm height).
- **Packing:** Invert the tube and tap the sealed end on a hard surface to pack the sample tightly at the bottom.

- **Measurement:** Place the loaded capillary tube in the heating block of the melting point apparatus.
- **Heating:** Heat rapidly to approximately 15-20 °C below the expected melting point (102 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.

Material Characterization Workflow

The logical flow for characterizing a chemical substance ensures a comprehensive and verifiable dataset.

[Click to download full resolution via product page](#)

Caption: Logical workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-dichloro-4-fluoroaniline | 2729-34-2 [chemicalbook.com]
- 4. 2729-34-2 Cas No. | 3,5-Dichloro-4-fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. 2729-34-2 CAS MSDS (3,5-dichloro-4-fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. ossila.com [ossila.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3,4-Dichloro-5-fluoroaniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2415732#3-4-dichloro-5-fluoroaniline-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com